molecular formula C16H19NO B13705085 1-(7-Methoxy-1-naphthyl)cyclopentanamine

1-(7-Methoxy-1-naphthyl)cyclopentanamine

Cat. No.: B13705085
M. Wt: 241.33 g/mol
InChI Key: WRKSHKIDXGCXJN-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-naphthyl)cyclopentanamine is an organic compound that features a cyclopentanamine moiety attached to a methoxy-substituted naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1-naphthylamine. This can be achieved through the nitration of 7-methoxy-1-naphthalene followed by reduction to obtain the amine.

    Cyclopentanone Reaction: The 7-methoxy-1-naphthylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. For example, the use of a stainless steel coil reactor at elevated temperatures and pressures can facilitate the reaction, resulting in higher conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydro derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.

    Reduction: 1-(7-Methoxy-1,2,3,4-tetrahydronaphthyl)cyclopentanamine.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(7-Methoxy-1-naphthyl)cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Methoxy-1-naphthyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of both a cyclopentanamine and a methoxy-naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-(7-methoxynaphthalen-1-yl)cyclopentan-1-amine

InChI

InChI=1S/C16H19NO/c1-18-13-8-7-12-5-4-6-15(14(12)11-13)16(17)9-2-3-10-16/h4-8,11H,2-3,9-10,17H2,1H3

InChI Key

WRKSHKIDXGCXJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CCCC3)N)C=C1

Origin of Product

United States

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